N-[4-(diethylamino)-2-methylphenyl]-2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidine core fused with a diethylamino-methylphenyl acetamide moiety and a propenyl substituent. Its synthesis likely involves coupling reactions between thiazolidinedione acetic acid derivatives and aminopyrimidines under DMF and dicyclohexylcarbodiimide (DCC) activation, as seen in analogous syntheses . The diethylamino groups enhance solubility and electronic interactions, while the propenyl side chain may confer reactivity for further functionalization or modulate bioactivity.
Properties
IUPAC Name |
2-[2-(diethylamino)-5,7-dioxo-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-[4-(diethylamino)-2-methylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3S/c1-7-14-30-23(33)21-22(27-24(35-21)29(10-4)11-5)31(25(30)34)16-20(32)26-19-13-12-18(15-17(19)6)28(8-2)9-3/h7,12-13,15H,1,8-11,14,16H2,2-6H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBGOIUJIIOWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC=C)SC(=N3)N(CC)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(diethylamino)-2-methylphenyl]-2-[2-(diethylamino)-5,7-dioxo-6-(prop-2-en-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[4,5-d]pyrimidines have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 75 µg/mL to over 150 µg/mL depending on the bacterial strain tested .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the thiazolo-pyrimidine structure is believed to enhance its activity against specific cancer types by targeting key signaling pathways involved in cell growth and survival.
The proposed mechanism of action includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, causing disruption and leading to cell death.
Study 1: Antimicrobial Efficacy
A study published in 2024 demonstrated that a derivative of the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The researchers reported MIC values of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating strong potential for development as an antimicrobial agent .
Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of the compound on human breast cancer cells. Results showed that treatment with the compound led to a 70% reduction in cell viability compared to control groups after 48 hours. The study concluded that the compound induces apoptosis through activation of caspase pathways .
Data Table
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives
- Key Differences: The target compound uniquely combines diethylamino and propenyl groups, which may enhance solubility and reactivity compared to nitro () or thiazolidinedione () substituents. Compound 19 () lacks the propenyl group but includes a thiazolidinedione ring, a known insulin sensitizer, suggesting divergent bioactivity .
Acetamide Derivatives
highlights structurally diverse acetamides, such as N-(4-bromophenyl)-2-(2-thienyl)acetamide and N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, which vary in aryl substituents (bromo, thienyl, naphthyl) .
Bioactivity and Functional Comparison
Bioactivity Clustering
demonstrates that compounds with structural similarities cluster in bioactivity profiles. For example:
- Thiazolidinedione derivatives (e.g., Compound 19) are linked to glucose metabolism regulation .
- Nitrophenyl-thiazole hybrids () may exhibit antimicrobial or antiproliferative activities based on analogous studies .
The target compound’s diethylamino groups could modulate kinase or receptor interactions distinct from nitro- or chloro-substituted analogs.
Molecular Networking and Dereplication
’s cosine score analysis (1 = identical fragmentation; 0 = unrelated) suggests the target compound’s MS/MS profile would cluster with other thiazolo-pyrimidines but diverge due to its unique substituents .
Spectroscopic Characterization
- NMR: Unlike phenylpropanoid-containing acetamides (), the target’s diethylamino and propenyl groups would produce distinct shifts (e.g., δ 1.2–1.4 ppm for CH3 in diethylamino) .
- Crystallography : Analogous acetamides () form hydrogen-bonded networks, but the target’s propenyl group may introduce steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
